1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds were synthesized through reactions involving 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 4-(4-methylbenzoxy)benzaldehyde . Another synthesis approach involved the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine to produce 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole . Additionally, regioselective annellation techniques were used to create triazole rings on 5-methyl-1,2,4-triazino[5,6-b]indole, leading to various derivatives .
Molecular Structure Analysis
The molecular structure of triazole derivatives has been characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and ultraviolet (UV) spectral data were used to characterize the synthesized compounds . X-ray crystallography combined with density functional theory (DFT) calculations provided insights into the molecular geometry and vibrational frequencies of the synthesized triazoles . These studies help in understanding the three-dimensional arrangement of atoms within the molecules and their electronic properties.
Chemical Reactions Analysis
Triazole compounds exhibit a range of chemical reactivities. For instance, 1,2,4-triazin-5(2H)-ones were found to react with phenols, aromatic amines, and other nucleophiles, leading to various substitution and ring transformation products . The reactivity of these compounds is influenced by their electronic structure, which can be modulated by different substituents on the triazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as their antioxidant activities, lipophilicity, and pKa values, have been extensively studied. Potentiometric titration in non-aqueous solvents was used to determine the pKa values of the synthesized compounds . The antioxidant activities were assessed through in vitro assays, comparing the activities to standard antioxidants . The lipophilicity of these compounds was investigated using high-performance liquid chromatography (HPLC), which is crucial for understanding their pharmacokinetic properties . Additionally, the thermal degradation kinetics of these compounds were analyzed using methods like Coats–Redfern and Horowitz–Metzger, providing insights into their stability .
Scientific Research Applications
Synthesis and Growth Regulatory Activity
A study by Eliazyan et al. (2011) focused on synthesizing compounds like 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one. The research explored their potential as plant growth regulators, indicating interest in agriculture and botany applications (Eliazyan et al., 2011).
Antibacterial and Antifungal Activity
Hassan (2013) conducted research on the antibacterial and antifungal properties of pyrazoline and pyrazole derivatives, which are closely related to this compound. This highlights the compound's potential in medicinal chemistry, particularly in developing new antimicrobial agents (Hassan, 2013).
Evaluation as Cholinesterase Inhibitors
Mohsen (2012) synthesized triazole and triazolothiadiazine derivatives, which include structures similar to the compound . They were evaluated as cholinesterase inhibitors, suggesting their potential use in treating diseases like Alzheimer's (Mohsen, 2012).
Synthesis and Antimicrobial Screening
A study by Ramadan et al. (2019) involved the synthesis of compounds similar to this compound. Their antimicrobial activity, particularly against Candida albicans, was noted, emphasizing the compound's relevance in developing antifungal agents (Ramadan et al., 2019).
Novel Antifungal Agents and Structural Analysis
Research by Ünver et al. (2010) focused on the synthesis of triazol compounds with potential as antifungal agents. This research, including structural analysis, is pertinent to understanding the applications of this compound in developing new antifungal drugs (Ünver et al., 2010).
Potential as Antimicrobial Agents
Kaplancikli et al. (2008) synthesized new triazole and triazolothiadiazine derivatives, examining their antimicrobial activities. This underscores the potential of compounds like this compound in antimicrobial research (Kaplancikli et al., 2008).
properties
IUPAC Name |
1-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-4H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-13-14-8(2)15(7)16-10-6-4-3-5-9(10)11(17)12(16)18/h6,17H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWECNHDPTKRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C3=CCCCC3=C(C2=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128257 | |
Record name | 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1439441-58-3 | |
Record name | 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439441-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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